

# BU09059: A Technical Guide to its Chemical Structure and Pharmacological Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BU09059

Cat. No.: B606423

[Get Quote](#)

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**BU09059** is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key target in the development of therapeutics for a range of psychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][3][4] Developed as a shorter-acting alternative to long-lasting KOR antagonists like JDtic and norbinaltorphimine (norBNI), **BU09059** offers a more reversible pharmacological profile, making it a valuable tool for both preclinical research and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of **BU09059**, including detailed experimental protocols and a visualization of its mechanism of action.

## Chemical Structure and Properties

**BU09059**, with the IUPAC name ethyl 2-[[[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido]-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate, is a derivative of the potent KOR antagonist JDtic.[5] Its chemical structure is characterized by a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, which is crucial for its interaction with opioid receptors.

### Chemical Structure of **BU09059**

The image you are  
requesting does not exist  
or is no longer available.

imgur.com

Physicochemical Properties of **BU09059**

Property	Value	Reference
IUPAC Name	ethyl 2-[[[(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido]-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate	[5]
Chemical Formula	C28H37N3O5	[5]
Molecular Weight	495.62 g/mol	[5]
CAS Number	1541206-05-6	[5]
SMILES String	CCOC(=O)C(CN1CC--INVALID-LINK--(--INVALID-LINK--C1)c2cccc(O)c2)NC(=O)[C@H]3Cc4ccc(O)cc4CN3	
Appearance	Solid	[6]
Solubility	10 mM in DMSO	[6]

## Pharmacological Properties

**BU09059** is a high-affinity antagonist of the kappa-opioid receptor with significant selectivity over mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors.

### Opioid Receptor Binding Affinities of **BU09059**

Receptor	K <sub>i</sub> (nM)	Selectivity (fold)
Kappa ( $\kappa$ )	1.72	-
Mu ( $\mu$ )	26.5	15-fold ( $\kappa$ vs $\mu$ )
Delta ( $\delta$ )	1060	616-fold ( $\kappa$ vs $\delta$ )

Data from Casal-Dominguez et al., 2014[1][2][3]

## Functional Activity

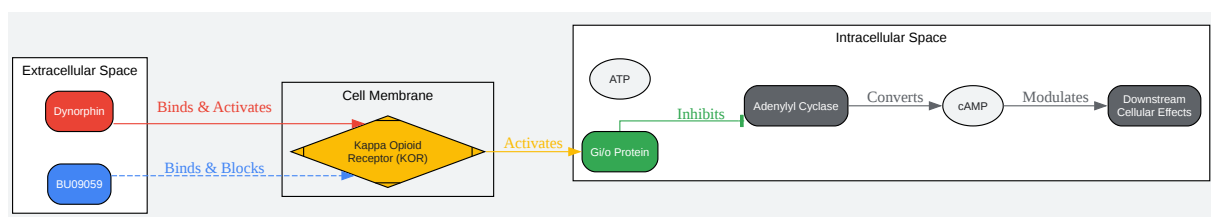
In functional assays, **BU09059** acts as a potent and selective KOR antagonist.[1][2][3][6][7] It effectively blocks the effects of KOR agonists, such as U-50,488, both in vitro and in vivo.[1][2][3] Notably, **BU09059** demonstrates a shorter duration of action compared to other KOR antagonists like norBNI, with its antagonist effects significantly diminished by 7 days post-administration in animal models.[1][2]

Assay	Parameter	Value
Isolated Guinea Pig Ileum	pA2	8.62

Data from Casal-Dominguez et al., 2014[1][2][3]

## Mechanism of Action and Signaling Pathway

As a KOR antagonist, **BU09059** blocks the intracellular signaling cascade typically initiated by the binding of endogenous KOR agonists like dynorphin. Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding to the KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. By binding to the KOR without activating it, **BU09059** prevents this signaling cascade.



[Click to download full resolution via product page](#)

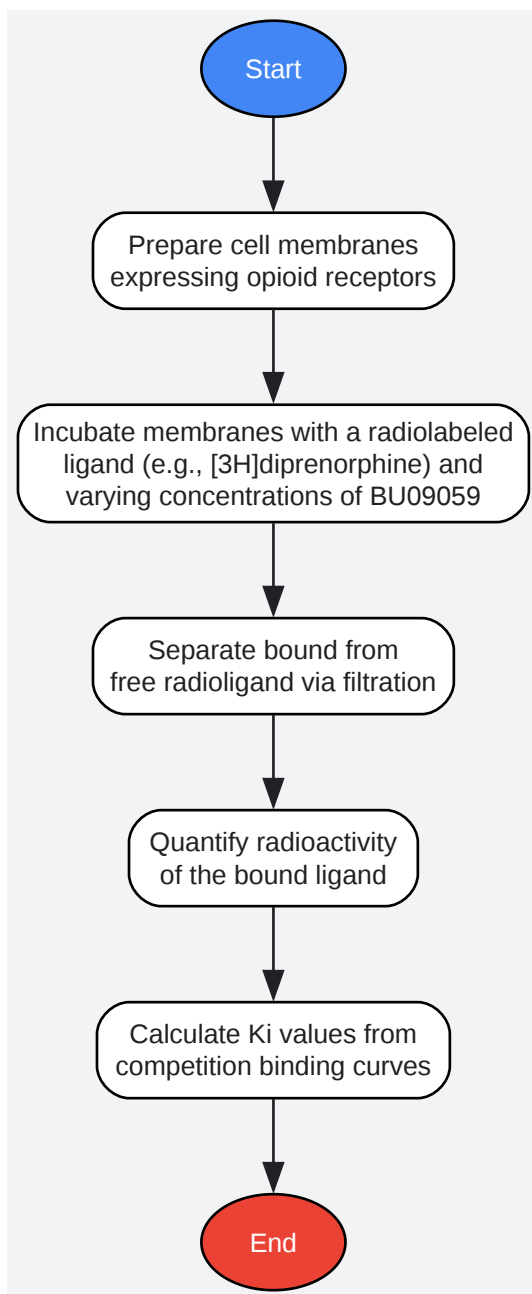
Caption: Signaling pathway of the kappa-opioid receptor and the antagonistic action of **BU09059**.

## Experimental Protocols

The characterization of **BU09059** has been primarily described in the work of Casal-Dominguez et al. (2014). The following are summaries of the key experimental protocols employed.

### Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

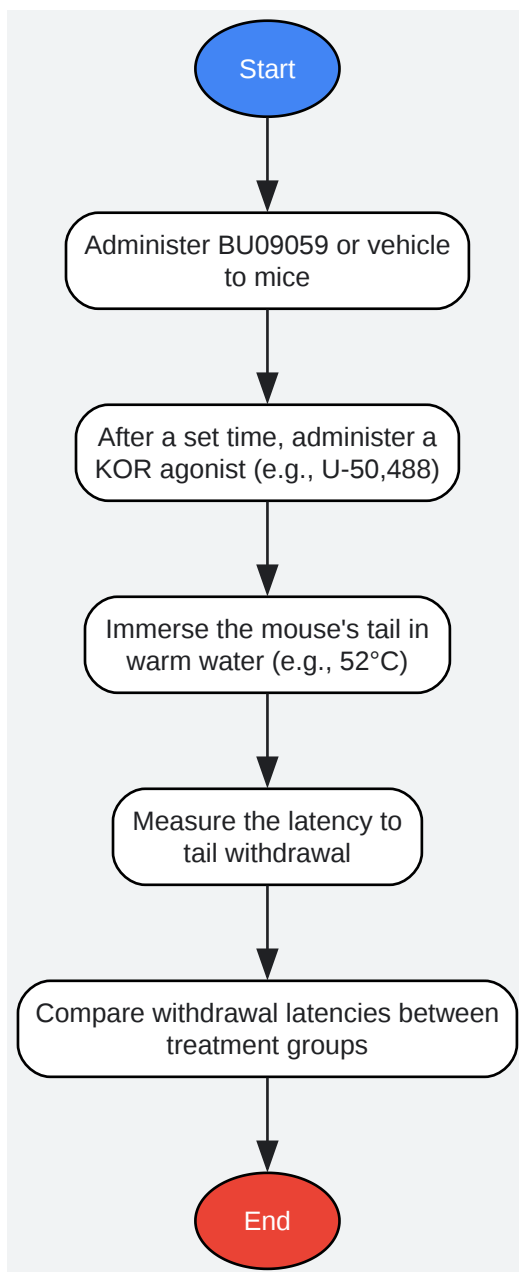


[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

#### In Vivo Antinociception Assay (Tail-Withdrawal Test)

This assay assesses the ability of a compound to block the analgesic effects of a KOR agonist in a living animal.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo antinociception assay.

## Synthesis

The synthesis of **BU09059** starts from (+)-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine and involves a multi-step process that is detailed in the supporting information of the primary literature.<sup>[1]</sup>

## Conclusion

**BU09059** is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a shorter duration of action than previously developed antagonists. Its unique pharmacological profile makes it an invaluable research tool for elucidating the role of the KOR system in various physiological and pathological processes. Furthermore, its reversible antagonism suggests potential for development as a therapeutic agent for psychiatric disorders where long-term receptor blockade may be undesirable. This guide provides a foundational understanding of **BU09059** for researchers and drug development professionals interested in leveraging its properties for their studies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Characterization of BU09059: A Novel Potent Selective  $\kappa$ -Receptor Antagonist - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Characterization of BU09059: a novel potent selective  $\kappa$ -receptor antagonist - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Collection - Characterization of BU09059: A Novel Potent Selective  $\kappa$ -Receptor Antagonist - ACS Chemical Neuroscience - Figshare [[acs.figshare.com](https://www.acs.figshare.com)]
- 5. [medkoo.com](https://medkoo.com) [[medkoo.com](https://medkoo.com)]
- 6. BU09059 | KOR antagonist | Probechem Biochemicals [[probechem.com](https://probechem.com)]
- 7. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- To cite this document: BenchChem. [BU09059: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606423#chemical-structure-and-properties-of-bu09059>]

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)